Ethyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate
Overview
Description
Ethyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate, also known as OHO-17, is a chemical compound that belongs to the family of benzoates1. It is a colorless, odorless, and solid substance with a molecular weight of 315.12 g/mol1. OHO-17 has been extensively studied for its potential applications in various fields, including pharmaceuticals1.
Synthesis Analysis
Unfortunately, the specific synthesis process for Ethyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate is not readily available from the search results. However, it is mentioned that this compound is widely used in scientific research, particularly in the study of organic synthesis and medicinal chemistry2.Molecular Structure Analysis
The molecular structure of Ethyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate is not explicitly provided in the search results. However, it is known that this compound belongs to the family of benzoates1, which are derived from benzoic acid and have the core structure of a benzene ring.Chemical Reactions Analysis
The specific chemical reactions involving Ethyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate are not detailed in the search results. However, it is known that this compound is used in scientific research, particularly in the study of organic synthesis2, which suggests that it may participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
Ethyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate is a colorless, odorless, and solid substance with a molecular weight of 315.12 g/mol1. Further physical and chemical properties are not provided in the search results.Safety And Hazards
The safety and hazards associated with Ethyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate are not explicitly mentioned in the search results. As with any chemical compound, appropriate safety measures should be taken when handling and storing this substance.
Future Directions
The future directions for the use of Ethyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate are not explicitly stated in the search results. However, given its use in scientific research, particularly in the study of organic synthesis and medicinal chemistry2, it is likely that further research and development will continue in these areas.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.
properties
IUPAC Name |
ethyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)9-6(10(13)14)3-4-8(12)7(9)5-15/h3-4,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBMFHPJAIKOSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C#N)Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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